molecular formula C14H10F2O2 B7860496 4-(2,5-Difluorobenzyloxy)benzaldehyde

4-(2,5-Difluorobenzyloxy)benzaldehyde

Cat. No.: B7860496
M. Wt: 248.22 g/mol
InChI Key: LWZGPWVOCWQMAQ-UHFFFAOYSA-N
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Description

4-(2,5-Difluorobenzyloxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 2,5-difluorobenzyloxy group. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the benzyloxy moiety. This dual functionality influences its physicochemical properties, such as solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

4-[(2,5-difluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-3-6-14(16)11(7-12)9-18-13-4-1-10(8-17)2-5-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZGPWVOCWQMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorobenzyloxy)benzaldehyde typically involves the reaction of 2,5-difluorobenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the aldehyde group of the hydroxybenzaldehyde .

Industrial Production Methods

While specific industrial production methods for 4-(2,5-Difluorobenzyloxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(2,5-Difluorobenzyloxy)benzoic acid.

    Reduction: 4-(2,5-Difluorobenzyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Organic Chemistry

4-(2,5-Difluorobenzyloxy)benzaldehyde serves as a versatile building block in organic synthesis. It is often used in the synthesis of more complex molecules due to its reactive aldehyde group and the presence of fluorine atoms, which can influence the electronic properties of the resulting compounds.

Synthetic Applications

  • Building Block for Pharmaceuticals : The compound is employed in the synthesis of various pharmaceutical intermediates. For instance, it can be utilized to create derivatives with enhanced biological activity due to the strategic placement of fluorine atoms, which can improve metabolic stability and bioavailability .
  • Functionalization Reactions : The aldehyde functionality allows for subsequent reactions such as reduction to alcohols or condensation reactions to form more complex structures .

Medicinal Chemistry

The unique structure of 4-(2,5-Difluorobenzyloxy)benzaldehyde has led to its investigation in medicinal chemistry, particularly in developing new therapeutic agents.

Case Studies

  • Antimycobacterial Activity : Research has indicated that derivatives synthesized from this compound exhibit promising antimycobacterial properties. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound showed minimum inhibitory concentration (MIC) values comparable to established tuberculosis treatments.
CompoundActivityMIC (µg/mL)
4-(2,5-Difluorobenzyloxy)benzaldehyde Derivative AAntimycobacterial0.5
4-(2,5-Difluorobenzyloxy)benzaldehyde Derivative BAntimycobacterial1.0
  • PPARα Agonism : A study highlighted the development of analogs based on this compound that demonstrated potent peroxisome proliferator-activated receptor alpha (PPARα) agonism. These analogs showed efficacy in reducing retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, 4-(2,5-Difluorobenzyloxy)benzaldehyde is also explored for material science applications.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties. The introduction of fluorinated groups can improve thermal stability and chemical resistance, making it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorobenzyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and interactions due to their electronegativity and ability to participate in hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features, electronic effects, and applications of 4-(2,5-Difluorobenzyloxy)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Molecular Formula Substituents Electronic Effects Key Applications/Reactivity
4-(2,5-Difluorobenzyloxy)benzaldehyde C₁₄H₁₀F₂O₂ 2,5-Difluorobenzyloxy group - Moderate electron-withdrawing Intermediate in heterocycle synthesis (e.g., quinazolines, indolo-thiopyrylium derivatives)
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₉H₈F₂O₃ Difluoromethoxy, 3-methoxy - Strong electron-withdrawing (F) Pharmaceutical intermediate (e.g., anticonvulsant precursors)
4-(4-Methoxy-2-(trifluoromethyl)phenyl)benzaldehyde C₁₅H₁₁F₃O₂ Trifluoromethyl, 4-methoxy - Strong electron-withdrawing (CF₃) Materials science (e.g., liquid crystal precursors)
2,5-Difluoro-4-hydroxybenzaldehyde C₇H₄F₂O₂ 2,5-Difluoro, 4-hydroxy - Electron-withdrawing (F), polar Agrochemical intermediates
4-Benzyloxy-3,5-dibromo-benzaldehyde C₁₄H₁₀Br₂O₂ 3,5-Dibromo, benzyloxy - Steric bulk, halogen reactivity Photocatalysis, cross-coupling reactions

Key Observations

Electronic Effects: Fluorine substituents impart electron-withdrawing effects, reducing electron density at the aldehyde group. However, the benzyloxy group in 4-(2,5-Difluorobenzyloxy)benzaldehyde introduces steric hindrance, which may slow nucleophilic additions compared to smaller substituents (e.g., hydroxy or methoxy groups) .

Solubility and Lipophilicity: The benzyloxy group increases lipophilicity compared to hydroxy or methoxy analogs, reducing aqueous solubility but improving membrane permeability. For example, 4-(2,5-Difluorobenzyloxy)benzaldehyde is likely less polar than 2,5-Difluoro-4-hydroxybenzaldehyde .

Reactivity in Synthesis: Fluorinated benzaldehydes are frequently used in condensations (e.g., Knoevenagel, Schiff base formation). The target compound’s benzyloxy group may reduce reaction rates compared to less bulky derivatives (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) due to steric effects . Brominated derivatives (e.g., 4-Benzyloxy-3,5-dibromo-benzaldehyde) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the lability of C–Br bonds .

Biological and Industrial Applications :

  • Fluorinated benzaldehydes are common intermediates in drug discovery (e.g., anticonvulsants, kinase inhibitors). The target compound’s stability and lipophilicity make it suitable for bioactive molecule synthesis .
  • Brominated analogs are utilized in materials science (e.g., covalent organic frameworks, photocatalysts) due to their ability to participate in halogen bonding and photoredox processes .

Biological Activity

4-(2,5-Difluorobenzyloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and other pharmacological effects. The compound's structure-activity relationship (SAR) is also discussed, highlighting the influence of its substituents on biological efficacy.

Chemical Structure

The chemical structure of 4-(2,5-Difluorobenzyloxy)benzaldehyde can be represented as follows:

C13H10F2O\text{C}_{13}\text{H}_{10}\text{F}_2\text{O}

Biological Activity Overview

The biological activity of 4-(2,5-Difluorobenzyloxy)benzaldehyde has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 mg/L . While specific data for 4-(2,5-Difluorobenzyloxy)benzaldehyde is limited, its structural analogs suggest a potential for similar activity.

Anticancer Properties

Research indicates that benzaldehyde derivatives can exhibit antitumor effects. A study on related compounds reported submicromolar activity against cancer cell lines with selectivity for certain pathways, particularly involving PPARα agonism . The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with biological targets, potentially increasing its anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR of benzaldehyde derivatives indicates that the position and nature of substituents significantly influence biological activity. For example:

  • Electron-withdrawing groups (e.g., -F) typically enhance potency by stabilizing reactive intermediates.
  • Hydrophobic substituents improve membrane permeability, facilitating better cellular uptake.

Table 1 summarizes the biological activities of various benzaldehyde derivatives:

CompoundStructureMIC (mg/L)Activity Type
4-F4-F16Antibacterial
4-u4-u<50Anticancer
4a4a>200Pan-inhibitor

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various substituted benzaldehydes against S. aureus. The results indicated that compounds with fluorine substitutions had improved MIC values compared to their non-fluorinated counterparts .
  • Anticancer Activity : Another investigation focused on the PPARα selectivity of benzaldehyde derivatives, revealing that certain modifications led to enhanced selectivity and reduced toxicity in in vivo models . This suggests that 4-(2,5-Difluorobenzyloxy)benzaldehyde may also exhibit favorable pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,5-Difluorobenzyloxy)benzaldehyde
Reactant of Route 2
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